1-(N-Phenylbenzimidoyl)Thiourea

Vue d'ensemble

Description

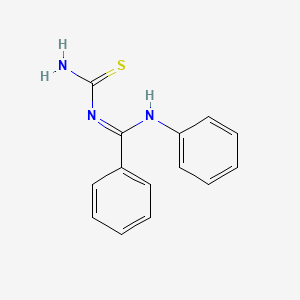

1-(N-Phenylbenzimidoyl)Thiourea is an organosulfur compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group (SC(NH)2) bonded to a benzimidoyl group and a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(N-Phenylbenzimidoyl)Thiourea can be synthesized through several methods. One common approach involves the reaction of benzimidoyl chloride with phenylthiourea in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the condensation of benzimidazole with phenylisothiocyanate under reflux conditions in an appropriate solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as better control over reaction conditions, improved yields, and scalability. For example, the continuous-flow synthesis of thioureas can be achieved using aqueous polysulfide solutions, which enable the application of sulfur under homogeneous and mild conditions .

Analyse Des Réactions Chimiques

Types of Reactions

1-(N-Phenylbenzimidoyl)Thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the thiourea group, leading to the formation of substituted thioureas.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.

Substitution: Various nucleophiles such as amines or alcohols; reactions can be conducted in solvents like ethanol or acetonitrile at elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Substituted thioureas

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

1-(N-Phenylbenzimidoyl)Thiourea and its derivatives have shown promising anticancer activity. Research indicates that certain thiourea derivatives exhibit cytotoxic effects against various cancer cell lines, including prostate (PC3), colon (SW480, SW620), and leukemia (K-562) cells. For instance, compounds with specific substituents displayed IC50 values as low as 1.5 µM, indicating potent activity against these malignancies .

Mechanism of Action

The mechanisms underlying the anticancer effects include inhibition of key signaling pathways involved in tumor growth and angiogenesis. Specific derivatives have been noted to inhibit vascular endothelial growth factor receptor 2 and epidermal growth factor receptor kinase, which are critical in cancer progression .

Antimicrobial Activity

The compound also exhibits significant antibacterial and antifungal properties. Studies have demonstrated that certain thiourea derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, showcasing minimal inhibitory concentration (MIC) values ranging from 1 µg/mL to 32 µg/mL . The presence of halogen substituents has been linked to enhanced antibacterial efficacy.

Biological Applications

Enzyme Inhibition

this compound has been explored for its potential as an enzyme inhibitor. It interacts with various enzymes, influencing cellular processes such as metabolism and signaling pathways . This property opens avenues for its use in drug development aimed at targeting specific enzymes involved in disease processes.

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity has been assessed through various assays, demonstrating the potential for therapeutic applications in conditions characterized by oxidative damage .

Industrial Applications

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of complex organic molecules and heterocycles. It is utilized in the preparation of organocatalysts and other functional materials .

Dyes and Photographic Chemicals

The compound finds applications in the production of dyes and photographic chemicals, leveraging its chemical properties to enhance color stability and performance in various industrial formulations .

Data Tables

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | IC50 values < 10 µM against multiple cancer lines |

| Antimicrobial agents | MIC values ranging from 1 µg/mL to 32 µg/mL | |

| Biological Applications | Enzyme inhibitors | Influences on metabolic pathways |

| Antioxidant activity | Demonstrated efficacy in reducing oxidative stress | |

| Industrial Applications | Synthesis of organic compounds | Key building block for heterocyclic compounds |

| Production of dyes | Enhances color stability in industrial applications |

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiourea derivatives on human cancer cell lines. The most effective compounds reduced cell viability significantly, with some achieving over 90% reduction in specific cell lines after treatment .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiourea derivatives against Staphylococcus aureus. The study found that compounds with halogen substitutions exhibited the highest activity, suggesting a structure-activity relationship that could guide future drug design .

- Enzyme Interaction Analysis : Research into enzyme interactions revealed that this compound could inhibit specific enzymes linked to cancer progression, providing insights into its potential role as a therapeutic agent .

Mécanisme D'action

The mechanism of action of 1-(N-Phenylbenzimidoyl)Thiourea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, thereby blocking their activity. The thiourea group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function .

Comparaison Avec Des Composés Similaires

1-(N-Phenylbenzimidoyl)Thiourea can be compared with other thiourea derivatives such as:

N-Phenylthiourea: Similar in structure but lacks the benzimidoyl group. It is primarily used as a tyrosinase inhibitor.

1-(2-Aminoethyl)Thiourea: Contains an aminoethyl group instead of a benzimidoyl group.

N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)Thiourea: A highly effective organocatalyst used in various organic transformations.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives.

Activité Biologique

1-(N-Phenylbenzimidoyl)thiourea (PBTHU) is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the biological activity of PBTHU, highlighting its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiourea functional group linked to a benzimidoyl moiety derived from phenyl. This unique structure enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that PBTHU exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of PBTHU Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

PBTHU has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Case Study: Antitumor Effects in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that PBTHU treatment resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates.

The biological activity of PBTHU is attributed to several mechanisms:

- Cell Membrane Disruption : As noted in antimicrobial studies, PBTHU disrupts microbial cell membranes, which is critical for its antibacterial activity.

- Apoptosis Induction : In cancer cells, PBTHU activates apoptotic pathways by modulating the expression of key regulatory proteins.

- Enzyme Inhibition : Preliminary studies suggest that PBTHU may inhibit certain enzymes involved in cancer cell proliferation and survival.

Research Findings

Recent investigations have focused on understanding the structure-activity relationship (SAR) of PBTHU and its derivatives. Modifications to the phenyl or benzimidoyl groups have been explored to enhance potency and selectivity.

Table 2: Structure-Activity Relationship Studies

| Derivative | Modification | Activity (IC50) |

|---|---|---|

| PBTHU | Parent compound | 15 µM |

| Methyl-substituted PBTHU | Methyl group at para position | 10 µM |

| Hydroxy-substituted PBTHU | Hydroxyl group at ortho position | 8 µM |

Applications and Future Directions

The diverse biological activities of PBTHU suggest potential applications in drug development, particularly as an antimicrobial or anticancer agent. Ongoing research aims to optimize its pharmacological profiles through structural modifications.

Potential Therapeutic Applications

- Antimicrobial agents : Development of new antibiotics targeting resistant strains.

- Cancer therapeutics : Formulation of novel anticancer drugs with enhanced efficacy and reduced side effects.

Propriétés

IUPAC Name |

(Z)-[anilino(phenyl)methylidene]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c15-14(18)17-13(11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDWMNOEZVHVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC(=S)N)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/C(=S)N)/NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.